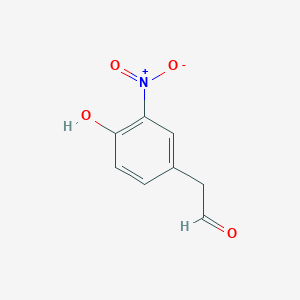
4-Hydroxy-3-nitrophenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-nitrophenylacetaldehyde is a C-nitro compound that is phenylacetaldehyde substituted at positions 3 and 4 by nitro and hydroxy groups respectively. It is a member of phenylacetaldehydes and a member of 2-nitrophenols. It is a conjugate acid of a 4-hydroxy-3-nitrophenylacetaldehyde(1-).
Applications De Recherche Scientifique
Asymmetric Catalysis:
- Watts et al. (2012) discussed the synthesis of simple 4-hydroxyprolinamides and their use as organocatalysts for the asymmetric conjugate addition of aldehydes to nitroolefins, achieving high yields and enantioselectivity (Watts et al., 2012).
- Hong et al. (2012) demonstrated the use of 4-hydroxybut-2-enal, a succinaldehyde surrogate, in organocatalyzed Michael-Henry reactions for the enantioselective synthesis of cyclopentanecarbaldehydes (Hong et al., 2012).
- Quintard et al. (2010) explored the substitution of the 4-position of hydroxyproline by a phenol group in aminal-pyrrolidine organocatalysts for α-functionalization of carbonyl compounds, achieving high enantiocontrol and turnover frequencies (Quintard et al., 2010).
Chemical Synthesis and Reactions:
- Acheson et al. (1979) reported the reduction of 2-nitrophenylacetaldehyde to yield various indole derivatives, highlighting its role in synthetic chemistry (Acheson et al., 1979).
Photocatalytic Systems:
- Zhang et al. (2011) explored the use of graphitic carbon nitride (g-C3N4) and N-hydroxy compounds in a metal-free photocatalytic system for allylic oxidation, demonstrating high selectivity in the formation of aldehydes (Zhang et al., 2011).
Biochemical Studies:
- Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol, providing insights into the enzymatic processes involving similar compounds (Koop, 1986).
Heterogeneous Reactions in Environmental Chemistry:
- Liu et al. (2017) studied the reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals, identifying products including 4-hydroxy-3-methoxy-benzaldehyde, contributing to our understanding of atmospheric chemistry (Liu et al., 2017).
Spectroscopic Analysis:
- Nataraj et al. (2011) conducted a study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using spectroscopic methods, providing insights into the molecular structure and vibrational spectra of similar compounds (Nataraj et al., 2011).
Fluorescent Properties in Chemical Compounds:
- Al-Majedy et al. (2021) synthesized and studied the fluorescent characteristics of 4-hydroxy-coumarin derivatives, indicative of the potential applications of similar hydroxy-nitrophenyl compounds in fluorescence studies (Al-Majedy et al., 2021).
Propriétés
Nom du produit |
4-Hydroxy-3-nitrophenylacetaldehyde |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,4-5,11H,3H2 |
Clé InChI |
OXYOFULKSNCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
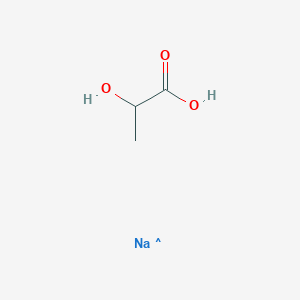

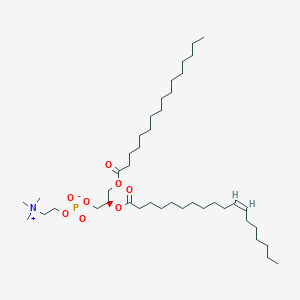
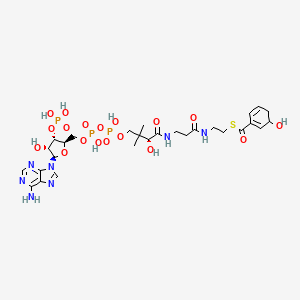
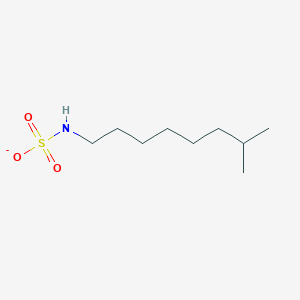
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)

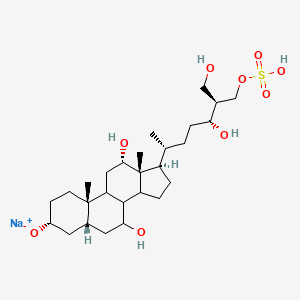

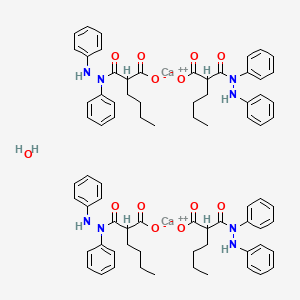
![(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1264403.png)
